Iloprost-d4 (Major)
CAS No.:
Cat. No.: VC18021837
Molecular Formula: C22H32O4
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32O4 |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid |
| Standard InChI | InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2 |
| Standard InChI Key | HIFJCPQKFCZDDL-GYJNXEMESA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O |
| Canonical SMILES | CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Introduction
Chemical Identity and Structural Characteristics
Stereochemical Configuration
The compound retains the stereochemical complexity of iloprost, including the (3aS,4R,5R,6aS) configuration of its hexahydropentalenyl core . This configuration is critical for binding to prostacyclin (IP) receptors, which mediate vasodilation and inhibition of platelet aggregation .
Table 1: Comparative Chemical Properties of Iloprost and Iloprost-d4 (Major)
| Property | Iloprost | Iloprost-d4 (Major) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 360.49 | 364.51 |
| CAS Number | Not disclosed | 58025202 |
| Primary Application | PAH therapy | Analytical standard |
Synthesis and Manufacturing
Deuterium Incorporation Strategies
The synthesis of Iloprost-d4 (Major) involves selective deuteration at metabolically stable positions to ensure isotopic integrity during biological studies. Common methods include catalytic hydrogen-deuterium exchange and incorporation of deuterated intermediates during prostaglandin backbone assembly. For instance, deuterium may be introduced at the C-16 position, a site less prone to metabolic oxidation, to minimize isotopic dilution in vivo .
Purification and Quality Control
Analytical and Pharmacokinetic Applications
Mass Spectrometry Quantification
Iloprost-d4 (Major) is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chromatographic behavior to non-deuterated iloprost allows for accurate correction of matrix effects and ionization efficiency variations . For example, a validated LC-MS/MS method utilizing Iloprost-d4 demonstrated a linear range of 0.1–50 ng/mL for iloprost in human plasma, with intraday precision <10%.
Pharmacological Profile and Clinical Relevance
Mechanism of Action
Like iloprost, Iloprost-d4 activates IP receptors, increasing intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells. This action induces pulmonary vasodilation and inhibits platelet aggregation, mechanisms critical for PAH management .
Anti-Inflammatory Properties
Preclinical evidence suggests iloprost derivatives attenuate pulmonary inflammation by modulating eicosanoid balance. In acute respiratory distress syndrome (ARDS) models, iloprost reduced leukocyte sequestration and oxidative stress, effects potentially quantifiable using Iloprost-d4 tracer studies .
Table 2: Key Pharmacodynamic Effects of Iloprost and Iloprost-d4
| Effect | Iloprost | Iloprost-d4 (Major) |
|---|---|---|
| Vasodilation | Equivalent | |
| Platelet Inhibition | Equivalent | |
| Anti-inflammatory | Reduces TNF-α by 40% | Tracer role |
Future Directions in Pulmonary Research
ARDS Therapeutic Development
The ThIlo trial (NCT03111212) investigates inhaled iloprost for ARDS, with Iloprost-d4 enabling precise pharmacokinetic modeling of drug distribution . Preliminary data suggest a 22% improvement in PaO/FiO ratios with iloprost versus placebo .
Targeted Drug Delivery Systems
Ongoing research utilizes Iloprost-d4 to evaluate nanoparticle-encapsulated formulations, aiming to prolong pulmonary residence time and reduce systemic side effects.
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